Home > Products > Screening Compounds P480 > Alogliptin Impurity 07
Alogliptin Impurity 07 - 1618644-29-3

Alogliptin Impurity 07

Catalog Number: EVT-1477602
CAS Number: 1618644-29-3
Molecular Formula: C20H13ClN4O2
Molecular Weight: 376.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Aloesin
Overview

Alogliptin Impurity 07 is a significant byproduct encountered during the synthesis of the pharmaceutical agent alogliptin, which is primarily utilized as a dipeptidyl peptidase-4 inhibitor for managing blood glucose levels in patients with type 2 diabetes mellitus. This impurity is crucial for pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. Alogliptin itself is known for its role in enhancing insulin secretion and suppressing glucagon release, making the study of its impurities, including Alogliptin Impurity 07, essential for comprehensive drug development and safety assessments .

Source

Alogliptin Impurity 07 is generated during the chemical synthesis of alogliptin. Its presence can arise from various synthetic routes and reaction conditions involving reactive bases such as pyridine and its derivatives. Understanding the formation of this impurity is vital for optimizing production processes and ensuring drug quality .

Classification

Alogliptin Impurity 07 falls under the category of pharmaceutical impurities, specifically those related to synthetic processes. It is classified based on its chemical structure and functional characteristics, which influence its behavior in biological systems as well as its impact on drug formulation and stability.

Synthesis Analysis

Methods

The synthesis of Alogliptin Impurity 07 typically involves several key steps that utilize various reagents and conditions:

  1. Initial Reaction: A cheap and readily available compound reacts with benzyl halide to form an intermediate.
  2. Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution reactions facilitated by sodium methoxide.
  3. Catalytic Hydrogenation: This step involves removing benzyl groups from a palladium on carbon catalytic intermediate.
  4. Final Chlorination: The final product is obtained through chlorination reactions using chlorinating agents under controlled conditions .

Technical Details

The synthesis process emphasizes high yield and purity, utilizing methods such as liquid chromatography-mass spectrometry to monitor impurity levels throughout production. This ensures compliance with regulatory standards for pharmaceutical manufacturing .

Molecular Structure Analysis

Structure

The molecular structure of Alogliptin Impurity 07 can be represented by its chemical formula, C20H16ClN3O2C_{20}H_{16}ClN_{3}O_{2}. The compound features a complex arrangement that includes a pyrimidine ring system and multiple functional groups that contribute to its reactivity and interaction with biological targets.

Data

  • Molecular Weight: Approximately 361.81 g/mol
  • Chemical Structure: The compound exhibits characteristics typical of Dipeptidyl Peptidase-4 inhibitors, influencing its pharmacological properties .
Chemical Reactions Analysis

Reactions

Alogliptin Impurity 07 is involved in several types of chemical reactions:

  • Oxidation: It can react with oxidizing agents, leading to various oxidized products.
  • Reduction: This impurity can also undergo reduction reactions with suitable reducing agents.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites within the molecule .

Technical Details

Understanding these reactions is crucial for predicting the behavior of Alogliptin Impurity 07 in different environments, including biological systems where it may interact with enzymes or other substrates.

Mechanism of Action

Process

Alogliptin Impurity 07 primarily acts as a Dipeptidyl Peptidase-4 inhibitor. By inhibiting this enzyme, it prolongs the action of incretin hormones, which are responsible for stimulating insulin secretion from pancreatic beta cells while simultaneously reducing glucagon secretion from alpha cells.

Data

  • Pharmacokinetics: Peak inhibition occurs within 2 to 3 hours after administration, indicating a rapid onset of action.
  • Biochemical Pathways: The inhibition leads to improved glycemic control by enhancing insulin sensitivity and reducing blood glucose levels effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility characteristics vary based on solvent polarity; it is generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: The compound's stability can be affected by environmental factors such as light, heat, and pH levels.
  • Reactivity: Exhibits reactivity consistent with other Dipeptidyl Peptidase-4 inhibitors, particularly under oxidative or reductive conditions .
Applications

Scientific Uses

Alogliptin Impurity 07 serves several important roles in scientific research:

  • Analytical Chemistry: Used as a reference standard for developing methods to detect and quantify impurities in pharmaceutical formulations.
  • Biological Studies: Investigated for potential biological effects and interactions within metabolic pathways.
  • Quality Control: Monitored during alogliptin production to ensure compliance with safety standards and therapeutic efficacy .

Properties

CAS Number

1618644-29-3

Product Name

Alogliptin Impurity 07

IUPAC Name

2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile

Molecular Formula

C20H13ClN4O2

Molecular Weight

376.81

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2

SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N

Synonyms

N,N’-Bis(2’-cyanobenzyl)-6-chloro-2,4-dioxopyrimidine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.